molecular formula C23H23BrN2O3S B7690595 N-BENZYL-2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-METHYLACETAMIDE

N-BENZYL-2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-METHYLACETAMIDE

Cat. No.: B7690595
M. Wt: 487.4 g/mol
InChI Key: ISRZQZPGDFVCMH-UHFFFAOYSA-N
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Description

N-BENZYL-2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-METHYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzyl group, a bromophenyl group, and a benzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-METHYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-benzyl-N-methylacetamide with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-METHYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-BENZYL-2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-METHYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-METHYLACETAMIDE is unique due to the presence of the benzenesulfonamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-benzyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O3S/c1-25(16-19-8-4-2-5-9-19)23(27)18-26(17-20-12-14-21(24)15-13-20)30(28,29)22-10-6-3-7-11-22/h2-15H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRZQZPGDFVCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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